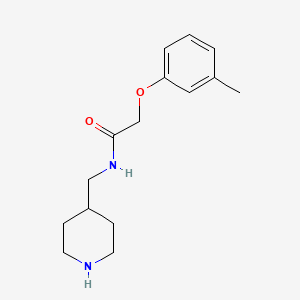
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with a methyl group at the 3-position, an acetamide moiety, and a piperidin-4-ylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative to form 2-(3-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(3-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl2). The acyl chloride is subsequently reacted with piperidin-4-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy and piperidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The acetamide moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide: Similar structure with a methyl group at the 4-position.
2-(3-chlorophenoxy)-N-(piperidin-4-ylmethyl)acetamide: Chlorine substituent instead of a methyl group.
2-(3-methylphenoxy)-N-(morpholin-4-ylmethyl)acetamide: Morpholine ring replacing the piperidine ring.
Uniqueness
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the presence of the piperidin-4-ylmethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-2-4-14(9-12)19-11-15(18)17-10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18) |
InChI Key |
RUXCYJNYGAZENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















